![molecular formula C17H19NO2 B4512639 N-[3-(methoxymethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B4512639.png)
N-[3-(methoxymethyl)phenyl]-2,4-dimethylbenzamide
Description
Synthesis Analysis
The synthesis of related compounds often involves acylation reactions, where aminophenols react with benzoyl chlorides in suitable solvents like tetrahydrofuran (THF). For instance, N-3-hydroxyphenyl-4-methoxybenzamide was prepared through the acylation of 3-aminophenol and 4-methoxybenzoylchloride, characterized by NMR and elemental analysis (Karabulut et al., 2014).
Molecular Structure Analysis
Molecular structure analyses, including X-ray diffraction and DFT calculations, reveal the crystal packing, bond lengths, angles, and the influence of intermolecular interactions on molecular geometry. The study of N-3-hydroxyphenyl-4-methoxybenzamide highlighted the minor impact of crystal packing and dimerization on bond lengths and angles but a significant effect on dihedral angles and aromatic rings' rotational conformation (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of N-[3-(methoxymethyl)phenyl]-2,4-dimethylbenzamide analogs has been explored through reactions with various agents. For example, the methoxycarbonylation of alkynes catalyzed by palladium complexes yields unsaturated esters or α,ω-diesters, showcasing the compound's versatility in forming complex esters and diesters through cascade reactions (Núñez Magro et al., 2010).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the material characteristics of N-[3-(methoxymethyl)phenyl]-2,4-dimethylbenzamide and its derivatives. While specific data on N-[3-(methoxymethyl)phenyl]-2,4-dimethylbenzamide is scarce, related studies on molecular structures offer insights into the crystallization behaviors and physical properties of similar compounds (Karabulut et al., 2014).
properties
IUPAC Name |
N-[3-(methoxymethyl)phenyl]-2,4-dimethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-7-8-16(13(2)9-12)17(19)18-15-6-4-5-14(10-15)11-20-3/h4-10H,11H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYFWAYBGSLBMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)COC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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